molecular formula C20H22N2O2 B245076 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B245076
M. Wt: 322.4 g/mol
InChI Key: FHRJNBFIWBSLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as DMXAA, is a small molecule compound that has been studied extensively for its anti-cancer properties. DMXAA was first discovered in the 1990s and has since been investigated for its potential as a cancer treatment. In

Mechanism of Action

The exact mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is not fully understood. It is believed that N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide activates the immune system to attack cancer cells. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which play a role in immune response.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, increase vascular permeability, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and there is a significant body of literature on its anti-cancer properties. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a narrow therapeutic window, which can make it difficult to use in clinical settings.

Future Directions

There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research. One area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as a combination therapy with other anti-cancer agents. Another area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an anti-inflammatory agent. In addition, there is interest in developing new analogs of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide with improved solubility and therapeutic window. Finally, there is interest in investigating the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an immune modulator in other diseases, such as autoimmune disorders.
Conclusion:
In conclusion, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a small molecule compound that has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research, including investigating its potential as a combination therapy, as an anti-inflammatory agent, and as an immune modulator in other diseases.

Synthesis Methods

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-amino-5,7-dimethyl-1,3-benzoxazole with 2-methyl-3-bromopropionic acid. The resulting product is then reacted with hydroxylamine hydrochloride to form N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been optimized over the years to improve yield and purity.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been investigated for its potential as an anti-inflammatory agent.

properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

InChI

InChI=1S/C20H22N2O2/c1-5-7-18(23)21-16-9-6-8-15(14(16)4)20-22-17-11-12(2)10-13(3)19(17)24-20/h6,8-11H,5,7H2,1-4H3,(H,21,23)

InChI Key

FHRJNBFIWBSLRZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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